molecular formula C13H10N4O2 B379258 1-(2-furoyl)-3-phenyl-1H-1,2,4-triazol-5-amine

1-(2-furoyl)-3-phenyl-1H-1,2,4-triazol-5-amine

Cat. No.: B379258
M. Wt: 254.24g/mol
InChI Key: PNSXDIOSECJTSX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2-furoyl)-3-phenyl-1H-1,2,4-triazol-5-amine is a complex organic compound that features a triazole ring, a phenyl group, and a furan ring

Properties

Molecular Formula

C13H10N4O2

Molecular Weight

254.24g/mol

IUPAC Name

(5-amino-3-phenyl-1,2,4-triazol-1-yl)-(furan-2-yl)methanone

InChI

InChI=1S/C13H10N4O2/c14-13-15-11(9-5-2-1-3-6-9)16-17(13)12(18)10-7-4-8-19-10/h1-8H,(H2,14,15,16)

InChI Key

PNSXDIOSECJTSX-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)C2=NN(C(=N2)N)C(=O)C3=CC=CO3

Canonical SMILES

C1=CC=C(C=C1)C2=NN(C(=N2)N)C(=O)C3=CC=CO3

solubility

1.1 [ug/mL]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-furoyl)-3-phenyl-1H-1,2,4-triazol-5-amine typically involves the formation of the triazole ring followed by the introduction of the phenyl and furan groups. One common method involves the cyclization of appropriate hydrazine derivatives with carboxylic acids or their derivatives under acidic or basic conditions. The reaction conditions often include the use of solvents like ethanol or dimethylformamide and catalysts such as acetic acid or sulfuric acid.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

1-(2-furoyl)-3-phenyl-1H-1,2,4-triazol-5-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction can be achieved using reagents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the amino group or the furan ring.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

1-(2-furoyl)-3-phenyl-1H-1,2,4-triazol-5-amine has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the development of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of advanced materials, such as polymers and nanomaterials, due to its unique structural properties.

Mechanism of Action

The mechanism of action of 1-(2-furoyl)-3-phenyl-1H-1,2,4-triazol-5-amine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    (5-Amino-3-phenyl-1,2,4-triazol-1-yl)-(thiophen-2-yl)methanone: Similar structure but with a thiophene ring instead of a furan ring.

    (5-Amino-3-phenyl-1,2,4-triazol-1-yl)-(pyridin-2-yl)methanone: Contains a pyridine ring instead of a furan ring.

Uniqueness

The presence of the furan ring in 1-(2-furoyl)-3-phenyl-1H-1,2,4-triazol-5-amine imparts unique electronic and steric properties, making it distinct from its analogs. This uniqueness can influence its reactivity and interactions with biological targets, potentially leading to different biological activities and applications.

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